2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone
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Overview
Description
2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone is a heterocyclic compound that features an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone typically involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring. This intermediate is then reacted with 2-bromo-1-phenylethanone to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anti-diabetic agent due to its ability to inhibit certain enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism by which 2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in glucose metabolism, thereby exerting anti-diabetic effects . The oxadiazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Ethoxybenzyl)sulfanyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
- **3-(4-Ethoxyphenyl)-2-{[2-(4-Ethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone is unique due to its specific combination of an oxadiazole ring with a phenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-16-11-7-6-10-14(16)17-19-20-18(23-17)24-12-15(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHLSRHVAGRKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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